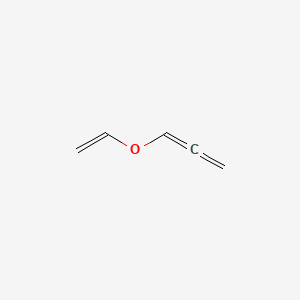

Vinyl allenyl ether

Description

Significance of Vinyl Allenyl Ethers as Versatile Synthetic Building Blocks

One of the most prominent reactions of vinyl allenyl ethers is the rsc.orgrsc.org-sigmatropic rearrangement , specifically the Claisen rearrangement. organic-chemistry.orgredalyc.org This reaction typically proceeds thermally or under Lewis acid catalysis to furnish γ,δ-unsaturated carbonyl compounds. organic-chemistry.org The use of transition metal catalysts, particularly gold(I) complexes, has significantly expanded the scope and efficiency of this transformation, allowing it to proceed under mild conditions to produce substituted 1,3-dienes. rsc.orgrsc.org

Vinyl allenyl ethers also serve as competent dienes in Diels-Alder [4+2] cycloadditions . rsc.orgnih.gov They can react with various dienophiles to construct six-membered rings, a fundamental structure in many natural products and complex molecules. Intramolecular versions of this reaction have proven to be a powerful strategy for the rapid assembly of polycyclic systems. rsc.org

Beyond the well-established rearrangements and [4+2] cycloadditions, research has demonstrated their utility in other cycloaddition manifolds, including [2+2] and [4+3] cycloadditions , leading to the formation of four- and seven-membered ring systems, respectively. oup.comrsc.org Furthermore, they can undergo Nazarov cyclization to yield cyclopentenone derivatives. capes.gov.br This wide spectrum of reactivity underscores their role as multifaceted synthetic intermediates. nih.govrsc.orgmdpi.com

| Reaction Type | Description | Typical Product(s) | Key Catalyst/Conditions |

|---|---|---|---|

| Claisen Rearrangement | A rsc.orgrsc.org-sigmatropic rearrangement. | γ,δ-Unsaturated aldehydes/ketones, Substituted 1,3-dienes. organic-chemistry.orgrsc.org | Thermal, Au(I) catalysts (e.g., IPrAuCl/AgSbF6). redalyc.orgrsc.org |

| Diels-Alder Cycloaddition | A [4+2] cycloaddition where the vinylallene acts as the diene. | Cyclohexene (B86901) derivatives, Tricyclic enol ethers (intramolecular). rsc.orgbeilstein-journals.org | Thermal, Base-catalysed (for intramolecular variants). rsc.org |

| [4+3] Cycloaddition | Reaction with oxyallyl cations generated in situ. | Seven-membered bicyclic ethers. rsc.org | Epoxidation followed by H2PO4- mediated cyclization. rsc.org |

| [2+2] Cycloaddition | Intermolecular reaction with vinyl ethers. | Functionalized methylenecyclobutanes. oup.com | Platinum(II) catalysts. oup.com |

| Nazarov Cyclization | An electrocyclic reaction of allenyl vinyl ketones. | 5-Hydroxycyclopent-2-enones. capes.gov.br | Trifluoroacetic acid. capes.gov.br |

Historical Development and Evolution of Research on Vinyl Allenyl Ethers

The chemistry of vinyl allenyl ethers is intrinsically linked to the broader historical development of vinyl ether and allene (B1206475) chemistry, as well as the discovery of fundamental organic reactions. The first synthesis of a simple vinyl ether was reported in 1887. wikidoc.org However, the specific reactivity of the vinyl allenyl ether scaffold was explored much later.

A pivotal moment in related chemistry was the discovery of the Claisen rearrangement in 1912, which initially involved allyl vinyl ethers. libretexts.orgacs.org The extension of this rearrangement to acetylenic systems, the so-called Saucy-Marbet or propargyl Claisen rearrangement, was a significant step forward. The first successful rearrangement of a propargyl aryl ether was reported in the early 1960s, and the aliphatic equivalent, the thermal rearrangement of a propargyl vinyl ether to an allenic aldehyde or ketone, was first documented by Black and Landor in 1965. csic.esrsc.org These early studies required high temperatures to overcome the activation energy. csic.es

The evolution of this field has been marked by the transition from harsh thermal conditions to milder, more selective catalytic methods. The late 20th and early 21st centuries saw the application of various transition metals to catalyze the transformations of vinyl allenyl ethers and their precursors. A major breakthrough was the use of gold catalysts , which proved to be exceptionally effective at activating the allene and vinyl ether moieties, enabling reactions to proceed at room temperature with high efficiency and selectivity. rsc.orgrsc.orgacs.org This has been complemented by the development of catalytic systems based on other metals like platinum, rhodium, and iridium for different types of transformations. oup.comacs.orgorgsyn.org

| Year | Milestone | Significance |

|---|---|---|

| 1912 | Discovery of the Claisen Rearrangement. acs.org | Established the fundamental rsc.orgrsc.org-sigmatropic rearrangement of allyl vinyl ethers. |

| 1965 | First report of the aliphatic propargyl Claisen rearrangement by Black and Landor. csic.es | Demonstrated the thermal conversion of propargyl vinyl ethers to allenic carbonyl compounds. |

| 1980s | Studies on intramolecular Diels-Alder reactions of vinyl allenyl ethers. rsc.org | Showcased the utility of vinyl allenyl ethers as dienes for constructing complex polycyclic systems. |

| 2000s-2010s | Development of gold-catalyzed Claisen rearrangements of allenyl vinyl ethers. rsc.orgrsc.org | Enabled mild, efficient, and selective synthesis of 1,3-dienes, significantly broadening the reaction's scope. |

| 2010s | Exploration of novel catalytic cycloadditions ([2+2], [4+3]). oup.comrsc.org | Expanded the synthetic utility of vinyl allenyl ethers beyond classical rearrangements and Diels-Alder reactions. |

Scope and Research Trajectories in this compound Transformations

Current research on vinyl allenyl ethers is focused on expanding their synthetic utility through the development of novel catalytic systems, asymmetric transformations, and complex cascade reactions. These efforts aim to enhance control over reactivity and stereoselectivity, enabling the synthesis of increasingly complex and valuable molecules.

A major research trajectory is the development of asymmetric catalysis . While the inherent chirality of substituted allenes presents an opportunity, controlling the stereochemical outcome of their reactions is a significant challenge. Recent successes include the development of catalytic enantioselective Claisen rearrangements and Diels-Alder reactions, which provide access to chiral allenes and their cycloadducts with high enantiopurity. rsc.orgnih.govnih.gov These methods often employ chiral transition metal complexes or organocatalysts.

Another active area is the design of domino or cascade reactions . These processes involve the generation of a reactive intermediate from a this compound, which then undergoes one or more subsequent transformations in the same pot. rsc.orgnih.gov For instance, a Claisen rearrangement can be coupled with an aldol (B89426) reaction or a cyclization to rapidly build molecular complexity from simple starting materials. rsc.orgnih.gov This approach is highly efficient as it minimizes purification steps and reduces waste.

Furthermore, there is a continuous effort to discover new catalytic transformations . While gold catalysis remains prominent, researchers are exploring other metals and main group elements to unlock new modes of reactivity. organic-chemistry.orgoup.comacs.orgacs.org This includes developing novel cycloadditions and catalytic systems that can tolerate a wider range of functional groups.

Finally, detailed mechanistic studies , often combining experimental work with computational calculations, are crucial for advancing the field. acs.orgnih.gov Understanding the precise role of the catalyst, the nature of the transition states, and the factors that control selectivity is essential for the rational design of new and improved synthetic methods. acs.orgacs.orgnih.gov

| Research Trajectory | Objective | Example Approach/Catalyst |

|---|---|---|

| Asymmetric Catalysis | To control the stereochemistry of the products, creating enantiomerically enriched compounds. | Chiral Nickel(II) complexes for kinetic resolution in Claisen rearrangements. rsc.org Palladium complexes for asymmetric Saucy-Marbet rearrangements. nih.gov |

| Domino/Cascade Reactions | To increase molecular complexity in a single synthetic operation. | Base-catalysed isomerization followed by intramolecular Diels-Alder cycloaddition. rsc.org Claisen rearrangement followed by an aldol reaction sequence. rsc.org |

| Novel Catalytic Systems | To expand the scope of known reactions and discover new transformations. | Platinum(II) catalysts for intermolecular [2+2] cycloadditions. oup.com Rhodium(I) catalysts for transformations of propargyl vinyl ethers. acs.org |

| Mechanistic Investigations | To gain a fundamental understanding of reaction pathways for rational catalyst design. | DFT calculations to elucidate transition states in gold-catalyzed rearrangements. acs.orgnih.gov |

Structure

3D Structure

Properties

CAS No. |

4409-99-8 |

|---|---|

Molecular Formula |

C5H6O |

Molecular Weight |

82.10 g/mol |

InChI |

InChI=1S/C5H6O/c1-3-5-6-4-2/h4-5H,1-2H2 |

InChI Key |

SCGQVABHLGNHJZ-UHFFFAOYSA-N |

Canonical SMILES |

C=COC=C=C |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Vinyl Allenyl Ethers

Direct Etherification Approaches

Direct etherification methods involve the formation of the ether linkage by directly combining an allenic alcohol (allenol) with a vinyl source or by creating the requisite structure from propargyl alcohol precursors.

The direct vinylation of alcohols via a transfer vinylation process is a well-established method that can be applied to allenols. In this reaction, a vinyl group is transferred from a vinyl donor, such as a vinyl ether or vinyl acetate (B1210297), to the alcohol. This process can be promoted by various catalysts, effectively forming the desired vinyl allenyl ether. The reaction is driven by the exchange of the alcohol component of the vinyl donor with the substrate alcohol.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis provides highly efficient and selective methods for the synthesis of vinyl ethers, including those with allenyl functionalities. Palladium, gold, and iridium catalysts are particularly notable for their effectiveness in these transformations.

Palladium complexes are highly effective catalysts for transfer vinylation reactions. An air-stable palladium catalyst, which can be formed in situ from commercially available components, efficiently catalyzes the vinylation of various alcohols using butyl vinyl ether as both the solvent and the vinyl source. nih.gov This method is applicable to primary, secondary, and tertiary alcohols, providing the corresponding vinyl ethers in good to excellent yields, and can be extended to the synthesis of vinyl allenyl ethers from allenols. nih.govcollectionscanada.gc.ca

Table 1: Palladium-Catalyzed Transfer Vinylation of Alcohols nih.gov

| Substrate Alcohol | Vinyl Donor | Catalyst System | Yield (%) |

| Allyl Alcohol | Butyl vinyl ether | Pd(OAc)₂ / DPPP | 85 |

| Cyclohexanol | Butyl vinyl ether | Pd(OAc)₂ / DPPP | 91 |

| 1-Octanol | Butyl vinyl ether | Pd(OAc)₂ / DPPP | 98 |

| tert-Butanol | Butyl vinyl ether | Pd(OAc)₂ / DPPP | 61 |

Gold catalysts, particularly gold(I) complexes, are renowned for their ability to activate allenes and alkynes toward nucleophilic attack. mdpi.com While many reports focus on the subsequent reactions of allenyl vinyl ethers, such as the Claisen rearrangement to form substituted 1,3-dienes, the synthesis of these substrates is a crucial prerequisite. nih.govrsc.org Gold catalysts can promote the rearrangement of propargyl vinyl ethers to form functionalized allenes. organic-chemistry.org For instance, a trinuclear gold(I)-oxo complex has been used to catalyze the propargyl Claisen rearrangement of various propargyl vinyl ethers at room temperature to afford homoallenic alcohols. organic-chemistry.org The synthesis of the starting allenyl ether is implicit in these transformations, and gold's ability to activate π-systems makes it a key element in strategies involving these compounds.

Iridium complexes have emerged as powerful catalysts for the transfer vinylation of alcohols using vinyl acetate as the vinyl donor. orgsyn.orgresearchgate.net This methodology is notable for its use of catalytic amounts of a base and its high selectivity, which suppresses common side reactions like acetal (B89532) formation. researchgate.net The reaction proceeds efficiently in green solvents like 2-MeTHF. researchgate.net This protocol has been successfully applied to a range of alcohols and phenols and provides a practical route to vinyl allenyl ethers from the corresponding allenols. orgsyn.orgresearchgate.net DFT calculations have pointed to an iridium-acetate complex as the active catalytic species. researchgate.net

Table 2: Iridium-Catalyzed Transfer Vinylation of Diols with Vinyl Acetate researchgate.net

| Substrate Diol | Catalyst | Base | Solvent | Product | Yield (%) |

| 1,4-Pentanediol | Ir-2 | K₂CO₃ | 2-MeTHF | Bis-vinyl ether | 87 |

| 1,5-Pentanediol | Ir-2 | K₂CO₃ | 2-MeTHF | Bis-vinyl ether | 85 |

| 1,6-Hexanediol | Ir-2 | K₂CO₃ | 2-MeTHF | Bis-vinyl ether | 90 |

| Diethylene glycol | Ir-2 | K₂CO₃ | 2-MeTHF | Bis-vinyl ether | 81 |

Rearrangement-Based Synthetic Routes to Vinyl Allenyl Ethers

Rearrangement reactions provide powerful and often atom-economical pathways to complex molecular architectures. In the context of this compound synthesis, two notable rearrangement-based strategies have emerged.

Isomerization of Propargyl Ethers to Allenyl Systems

The isomerization of propargyl ethers to their allenyl ether counterparts is a well-established and significant transformation in organic synthesis. kulturkaufhaus.de This process typically involves a 1,3-hydrogen shift and is often facilitated by the use of strong bases. isu.ru

The reaction is driven by the relative thermodynamic stability of the resulting allenyl ether compared to the starting propargyl ether and the alternative 1-alkoxypropyne isomer. isu.ru Theoretical studies have shown that 1-methoxypropa-1,2-diene is more stable than 3-methoxypropyne, which in turn is more stable than 1-methoxypropyne. isu.ru This energy difference helps to explain the high selectivity observed in the prototropic isomerization of propargyl ethers to allenyl ethers. isu.ru

A variety of bases can be employed to effect this transformation, with superbases being particularly effective. isu.ru The mechanism of this base-catalyzed isomerization has been the subject of extensive research, with evidence pointing towards an intermolecular proton transfer involving the formation of stable anionic intermediates. isu.ru This method has been applied to a wide range of substrates, including those with simple alkyl, cyclic alkane, and aryl substituents. kulturkaufhaus.de

The significance of this rearrangement is highlighted by its use in sequential reactions. For instance, a process involving Sonogashira coupling followed by propargyl-allenyl isomerization and an intramolecular [4+2] cycloaddition has been developed for the synthesis of functionalized dihydroisobenzofurans. researchgate.net Similarly, three-component reactions combining a copper-catalyzed coupling, propargyl-allenyl isomerization, and a [4+2] cyclization have been used to create highly substituted tetrahydro-1H-isoindolones. researchgate.net

| Starting Material | Product | Reagents/Conditions | Key Findings |

| Propargyl Ethers | Allenyl Ethers | Superbases | High selectivity for allenyl ether formation due to thermodynamic stability. isu.ru |

| Propargyl Furylmethyl Ethers | Dihydroisobenzofurans | Pd-Catalyst, then heat | Sequential reaction involving Sonogashira coupling and propargyl-allenyl isomerization. researchgate.net |

| Vinylic Alkynes, Imines, Acid Chlorides | Tetrahydro-1H-isoindolones | Copper-Catalyst | Three-component reaction with in situ propargyl-allenyl isomerization. researchgate.net |

Stereoselective Conversion of Silyl (B83357) Enol Ethers to Allyl Vinyl Ethers

A stereoselective method for the synthesis of allyl vinyl ethers has been developed starting from silyl enol ethers. scite.ai This approach involves the formation of mixed iodoacetals, which are then converted to the desired allyl vinyl ethers. scite.ai

The stereochemistry of the silyl enol ether dictates the stereochemical outcome of the iodoacetal formation. For example, a (Z)-silyl enolate selectively yields the erythro iodoacetal, while an (E)-silyl enolate produces the threo isomer when treated with an allylic alcohol and N-iodosuccinimide. scite.ai The subsequent elimination of the iodo-siloxy moiety, promoted by organometallic reagents, leads to the formation of the allyl vinyl ether with a high degree of stereoselectivity. scite.ai

This methodology provides a valuable route to stereochemically defined allyl vinyl ethers, which are important precursors for the aliphatic Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. scite.airedalyc.org

| Silyl Enol Ether Geometry | Intermediate | Product | Reagents |

| (Z) | erythro iodoacetal | Allyl Vinyl Ether | Allylic alcohol, N-iodosuccinimide, Organometallic reagent |

| (E) | threo iodoacetal | Allyl Vinyl Ether | Allylic alcohol, N-iodosuccinimide, Organometallic reagent |

Modular and Convergent Synthetic Strategies

Modular and convergent synthetic approaches offer significant advantages in terms of efficiency and the ability to rapidly generate structural diversity. A concise and modular synthesis of allyl vinyl ethers has been developed, which can be adapted to produce this compound precursors. rsc.org

This strategy relies on the regioselective Petasis methylenation and stereoselective Suzuki-Miyaura cross-coupling reactions of iodoallyl t-butyl oxalates. rsc.orgrsc.org This method allows for the ready accessibility of ethers with a terminally unsubstituted vinyl group and a terminally disubstituted allyl portion. rsc.org Such structures are valuable for studying enantioselective Claisen rearrangements to construct functionalized quaternary stereocenters. rsc.org

The development of such modular strategies is crucial for the efficient synthesis of complex molecules and for exploring the scope of subsequent transformations. The ability to systematically vary different components of the molecule allows for a detailed investigation of reaction mechanisms and the optimization of reaction conditions.

Reactivity Profiles and Mechanistic Investigations of Vinyl Allenyl Ethers

Sigmatropic Rearrangements of Vinyl Allenyl Ethers

Vinyl allenyl ethers are valuable substrates in organic synthesis, primarily due to their participation in sigmatropic rearrangements, which allow for the construction of complex molecular architectures. The nih.govnih.gov-sigmatropic rearrangement, in particular, is a powerful tool for carbon-carbon bond formation.

Claisen Rearrangement of Allenyl Vinyl Ethers

The Claisen rearrangement is a pericyclic reaction involving the nih.govnih.gov-sigmatropic shift of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. wikipedia.orgnrochemistry.com This transformation is thermodynamically driven by the formation of a stable carbonyl group. wikipedia.org When applied to allenyl vinyl ethers, this rearrangement provides access to unique and synthetically useful structures.

The thermal rearrangement of allyl vinyl ethers is a well-established method for forming γ,δ-unsaturated aldehydes and ketones. libretexts.orglibretexts.org The reaction proceeds through a concerted, six-membered cyclic transition state. wikipedia.orglibretexts.orglibretexts.org This process is highly stereoselective, with the geometry of the starting ether influencing the stereochemistry of the product. redalyc.org

Table 1: Mechanistic Aspects of the Claisen Rearrangement

| Feature | Description |

|---|---|

| Reaction Type | nih.govnih.gov-Sigmatropic Rearrangement |

| Driving Force | Formation of a stable carbonyl group |

| Mechanism | Generally concerted, pericyclic |

| Transition State | Six-membered ring |

| Stereoselectivity | High, dependent on substrate geometry |

The mechanism of the Claisen rearrangement has been a subject of extensive investigation, with discussions centering on whether the reaction proceeds through a purely concerted or a stepwise pathway. While the classical understanding points to a concerted pericyclic mechanism, evidence suggests that the nature of the transition state can be influenced by various factors, including substitution and solvent effects. nih.govwikipedia.org

For the Claisen rearrangement of allyl vinyl ether, at least three potential mechanisms have been proposed:

Synchronous Concerted Pathway: This pathway proceeds via an aromatic-like transition state. nih.gov

Asynchronous Stepwise Pathway: This mechanism involves a bis-allyl-like transition state where the cleavage of the C4-O bond occurs in the initial step. nih.gov

Three-Step Pathway: Recent studies using transition state spectroscopy have suggested a three-step mechanism involving the initial weakening of the C4-O bond to form a bis-allyl-like intermediate, followed by the formation of a weak C1-C6 bond to create an aromatic-like six-membered intermediate, and finally, the simultaneous C4-O bond cleavage and C1-C6 bond formation. nih.gov

In some cases, particularly with certain catalysts, the rearrangement can adopt a more stepwise character. For instance, a palladium-catalyzed Claisen rearrangement has been proposed to proceed through a two-step, non-concerted ionic transition state. scielo.org.bo Similarly, gold(I)-catalyzed rearrangements of allenyl vinyl ethers have been shown to proceed via a dissociative transition state where C-O bond cleavage precedes C-C bond formation. nih.gov This highlights a shift from a concerted to a stepwise pathway. researchgate.net

The stereochemical outcome of the Claisen rearrangement is largely dictated by the geometry of the six-membered transition state. The reaction preferentially proceeds through a chair-like transition state, which is generally lower in energy than the alternative boat-like conformation. organic-chemistry.org This preference for a chair transition state leads to a high degree of stereoselectivity in the products. redalyc.org

However, the boat transition state remains a possibility and can lead to the formation of minor side products. organic-chemistry.org The relative energies of the chair and boat transition states can be influenced by steric interactions between substituents on the allenyl vinyl ether backbone.

In the context of the aromatic Claisen rearrangement, the initial nih.govnih.gov sigmatropic shift through a chair-like transition state affords an ortho-dienone, which then enolizes to the corresponding o-allylphenol. nrochemistry.com If both ortho positions are substituted, the reaction can proceed through a boat-like transition state or involve a subsequent Cope rearrangement to the para position. organic-chemistry.org

The rate of the Claisen rearrangement can be significantly accelerated by the introduction of a positive charge in the substrate, a phenomenon known as the cation-accelerated oxonia-Claisen rearrangement. This acceleration is achieved through the use of Lewis acids, which coordinate to the ether oxygen. rsc.org This coordination polarizes the substrate, creating a species with greater cationic character at the 3-position, which facilitates the nih.govnih.gov-sigmatropic shift. caltech.edu

This charge-accelerated rearrangement can occur at much lower temperatures than the thermal counterpart, with some reactions proceeding at temperatures as low as -78 °C. caltech.edu Gold(I) and Rhodium(I) complexes have been shown to be effective catalysts for this transformation. nih.govacs.org In the gold(I)-catalyzed rearrangement of allenyl vinyl ethers, the lowest energy pathway is the cation-accelerated oxonia-Claisen rearrangement, which proceeds through a dissociative transition state. nih.gov Similarly, one of the proposed pathways for the Rh(I)-catalyzed transformation of propargyl vinyl ethers involves a cation-accelerated oxonia-Claisen rearrangement with a highly asynchronous, dissociative-type transition state. acs.org A recent study also demonstrated a cationic Claisen rearrangement initiated by the formation of vinyl carbocations, which are then intercepted by allyl ethers, leading to a charge-accelerated nih.govnih.gov rearrangement of a silyloxonium cation. acs.org

Stereoelectronic effects play a crucial role in determining the reactivity and selectivity of Claisen rearrangements. These effects arise from the interaction of electron-donating and electron-withdrawing groups with the reacting system. For instance, electron-donating groups at the C-2 position of an allyl vinyl ether are known to accelerate the rearrangement. scribd.com

In metal-catalyzed rearrangements, the electronic properties of the catalyst and its ligands can have a profound impact. For example, in the Rh(I)-catalyzed transformation of propargyl vinyl ethers, the arrangement of ligands at the rhodium center significantly influences the reaction barriers. The transfer of electron density from the metal center to a CO ligand oriented trans to the alkyne was found to decrease the rearrangement barriers. acs.org

Furthermore, in the context of asymmetric catalysis, stereoelectronic effects are critical for achieving high enantioselectivity. In the Johnson-Claisen rearrangement involving heteroatom-containing auxiliaries, the formation of an axial C-C bond antiperiplanar to an electron-donating C-S bond is consistent with the Cieplak model of diastereoselection, which involves electronic donation to an incipient σ* orbital. scribd.com

Saucy-Marbet Claisen Rearrangement of Propargyl Ethers

The Saucy-Marbet rearrangement is a variation of the Claisen rearrangement that involves the nih.govnih.gov-sigmatropic rearrangement of propargyl vinyl ethers to produce β-ketoallenes. chem-station.comvander-lingen.nl This reaction is also referred to as the propargyl Claisen rearrangement. chem-station.com The transformation can be induced thermally or catalyzed by acids or metals. vander-lingen.nl

A key feature of the Saucy-Marbet rearrangement is the transfer of chirality. For chiral propargyl vinyl ethers, the stereochemistry of the ether is transferred to the axial chirality of the resulting allene (B1206475). chem-station.com This has made it a valuable tool in asymmetric synthesis.

The first asymmetric catalytic Saucy-Marbet Claisen rearrangement was reported for the transformation of propargyl ethers to provide β-substituted allenyl carbonyls. nih.gov This reaction presented unique challenges due to the linear geometry of the alkyne, which complicates facial discrimination in the transition state. rsc.orgnih.gov Palladium catalysts have been successfully employed to achieve high enantioselectivity in these rearrangements. rsc.orgnih.gov Gold catalysts have also been shown to accelerate the Saucy-Marbet rearrangement. chem-station.com

Table 2: Comparison of Claisen and Saucy-Marbet Rearrangements

| Feature | Claisen Rearrangement | Saucy-Marbet Rearrangement |

|---|---|---|

| Substrate | Allenyl/Allyl Vinyl Ether | Propargyl Vinyl Ether |

| Product | γ,δ-Unsaturated Carbonyl | β-Ketoallene |

| Key Transformation | C-C bond formation | C-C bond formation, allene synthesis |

| Chirality Transfer | Yes | Yes (center to axial) |

Competitive Rearrangement Pathways (e.g., [2+2] cycloaddition /nih.govnih.gov-sigmatropic rearrangement)

Vinyl allenyl ethers can undergo competing intramolecular reactions, primarily the [2+2] cycloaddition and the nih.govnih.gov-sigmatropic rearrangement, also known as the Claisen rearrangement. The preferred pathway is often influenced by the specific substitution pattern of the allenyl vinyl ether. nih.govacs.org

A notable example involves the thermal reactions of allenyl 3-vinyl-2-cyclohexenyl ethers. In these systems, a fascinating competition arises between a direct intramolecular [4+2] cycloaddition and a tandem sequence involving a [2+2] cycloaddition followed by a nih.govnih.gov-sigmatropic (Cope) rearrangement. acs.org The outcome of this competition is highly dependent on the substituents present on the allene and vinyl groups. This substituent effect provides a method for selectively switching between the two reaction pathways, leading to different structural frameworks. acs.org

The nih.govnih.gov-sigmatropic rearrangement, specifically the Claisen rearrangement, of allenyl vinyl ethers is a powerful method for carbon-carbon bond formation, yielding γ,δ-unsaturated carbonyl compounds. numberanalytics.comorganic-chemistry.org Gold(I) catalysis has been shown to facilitate the Claisen rearrangement of allenyl vinyl ethers, providing access to substituted 1,3-dienes in excellent yields. nih.govresearchgate.net DFT calculations suggest that the lowest energy pathway for the gold(I)-catalyzed reaction involves a cation-accelerated oxonia-Claisen rearrangement, which proceeds through a dissociative transition state where C-O bond cleavage precedes the formation of the new C-C bond. nih.gov

In some cases, a [2+2] cycloaddition can be the initial step, followed by a rearrangement. For instance, a base-catalyzed isomerization of a propargyl ether can form an allenyl ether, which then undergoes an intramolecular [2+2] cycloaddition. The resulting strained methylenecyclobutane (B73084) can subsequently undergo a Cope rearrangement to yield a cyclic ether, a transformation that has been explored as a potential route to taxane (B156437) derivatives. nih.gov

Cyclization Reactions Involving Vinyl Allenyl Ethers

The unique electronic and structural features of vinyl allenyl ethers make them excellent substrates for various cyclization reactions, leading to the formation of valuable cyclic and polycyclic frameworks.

The Nazarov cyclization is a key reaction for synthesizing cyclopentenones, traditionally involving the acid-promoted 4π-electrocyclic ring closure of divinyl ketones. wikipedia.org Allenyl ethers have emerged as highly effective substrates in variations of this reaction. rsc.orgresearchgate.net The allene ether variant of the Nazarov cyclization is known for its low activation barrier, often proceeding under very mild conditions. nih.gov This enhanced reactivity is attributed to the favorable polarization of the enol ether, the low steric barrier for the approach of the allene, and the relief of allene strain during the cyclization process. nih.gov

A significant advancement in this area is the oxidation-initiated Nazarov cyclization of vinyl alkoxyallenes. nih.govacs.org This method provides a mild and diastereoselective route to C4, C5-disubstituted cyclopentenones. nih.govacs.org The reaction is triggered by the oxidation of the vinyl alkoxyallene, which generates the key pentadienyl cation intermediate necessary for the cyclization. nih.gov The regioselectivity of the oxidation is controlled by the vinyl alkoxyallene structure, with oxidation occurring at the more electron-rich internal double bond of the allene. nih.govacs.org This approach offers a two-step conversion from vinyl propargylic ethers to cyclopentenones with high diastereoselectivity and allows for the installation of adjacent quaternary carbons. nih.govacs.org The scope of this transformation is broad, and it has been successfully applied in the synthesis of natural products like (±)-Rocaglamide. nih.gov The reaction is believed to mimic the biosynthetic conversion of polyunsaturated fatty acids to jasmonates in plants. nih.gov

In the classical Nazarov cyclization, a pentadienyl cation is generated, which then undergoes a 4π conrotatory electrocyclization to form an oxyallyl cation. wikipedia.org In the case of the oxidative cyclization of vinyl alkoxyallenes, the process is initiated by oxidation (e.g., with DMDO) of the allene. acs.org This oxidation is proposed to occur diastereoselectively on the face of the allene opposite to the largest substituent, leading to an allene oxide. This intermediate then opens to form a pentadienyl cation, which subsequently undergoes conrotatory electrocyclization to yield the cyclopentenone product. acs.org The oxyallyl cation formed after the electrocyclization can be trapped by various nucleophiles in what are known as "interrupted" Nazarov reactions, leading to more complex products with multiple new stereocenters. wikipedia.orgcore.ac.uk

Vinyl allenyl ethers can act as dienes in intramolecular [4+2] cycloaddition reactions (Diels-Alder reactions), providing a direct route to complex polycyclic systems. rsc.org While intramolecular cycloadditions of allenyl ether dienophiles are well-documented, the use of vinyl allenyl ether dienes has been less explored. rsc.org

One study demonstrated that cyclic allyl vinylallenyl ethers, generated in situ from the dehydrobromination and isomerization of β-bromopent-4-en-2-ynyl ethers, readily undergo intramolecular [4+2] cycloaddition. rsc.org This sequence, promoted by a base like potassium tert-butoxide, leads to the formation of tricyclic conjugated enol ethers in good yields. rsc.org This reactivity highlights the synthetic potential of using the vinylallene moiety as a 4π component in cycloadditions for constructing fused ring systems. rsc.org

Gold(I) and other transition metals can also catalyze intermolecular [4+2] cycloadditions between allenyl ethers and dienes. beilstein-journals.orgcore.ac.uk For example, gold(I) catalysts can promote the reaction between allenyl ethers and dienes to form cyclohexene (B86901) derivatives with good yields and diastereoselectivities. core.ac.uk DFT calculations suggest these reactions proceed through a concerted cycloaddition pathway involving a zwitterionic metal intermediate. core.ac.uk

Nazarov Cyclization of Allenyl Ethers

Other Advanced Transformations of Vinyl Allenyl Ethers

Beyond rearrangements and standard cycloadditions, vinyl allenyl ethers participate in other advanced transformations. Gold(I) catalysis, for example, has been employed in the intramolecular [4+2] cycloaddition of systems containing a vinyl ether and an alkyne, which proceeds through a benzopyrylium intermediate generated from an in-situ formed allenyl ether. beilstein-journals.org

Furthermore, the oxyallyl cations generated from allenyl ethers can be trapped in [4+3] cycloadditions with dienes like furan. researchgate.net These reactions, which can be enantioselective when using chiral catalysts, provide access to seven-membered rings, which are valuable skeletons in natural product synthesis. researchgate.net The reaction involves the in-situ formation of an oxygen-stabilized oxyallyl cation via epoxidation of the allenyl ether. researchgate.net

The versatility of vinyl allenyl ethers is also evident in their use in tandem reactions. For instance, a palladium-catalyzed addition of a homopropargylic alcohol to an alkoxyallene, followed by a gold(I)-catalyzed cycloisomerization, provides a flexible route to highly substituted tetrahydropyrans. researchgate.net These examples underscore the broad utility of vinyl allenyl ethers as reactive intermediates for the construction of diverse and complex molecular architectures.

Organometallic Coupling Reactions of Allenyl Ligands with Vinyl Moieties

The unique electronic and structural properties of the allenyl and vinyl groups within the this compound framework allow for a diverse range of organometallic coupling reactions. These transformations often proceed via the activation of one moiety, followed by an intramolecular or intermolecular reaction with the other. Research has particularly focused on transition metal-catalyzed processes where the metal center orchestrates the formation of new carbon-carbon bonds.

A notable example involves the coupling of vinyl molecules with an allenyl ligand coordinated to a diruthenium complex. acs.org The reaction of the nitrile adduct [Ru₂Cp₂(CO)₂(NCMe){μ-η¹:η²-CH═C═CMe₂}]BF₄ with various monosubstituted alkenes (vinyl molecules) in dichloromethane (B109758) at room temperature leads to new complexes resulting from C-C bond formation. acs.org The reaction is initiated by the displacement of a carbonyl ligand with acetonitrile, which is then substituted by the incoming alkene. acs.org Mechanistic studies using deuterated reagents confirmed that the coupling occurs through the addition of the alkenyl group to the central carbon (Cβ) of the allenyl moiety. acs.org

The scope of this allenyl-alkene coupling reaction has been explored with several vinyl substrates, yielding the corresponding coupled products. The reaction demonstrates the capability of the diruthenium framework to mediate the direct coupling of a coordinated allenyl ligand with a vinyl group.

| Entry | Alkene (Vinyl Moiety) | Product Complex | Yield (%) | Reference |

| 1 | Styrene | 4 | 89 | acs.org |

| 2 | 4-Methylstyrene | 5 | 78 | acs.org |

| 3 | 4-Methoxystyrene | 6 | 73 | acs.org |

| 4 | Vinylcyclohexane | 7 | 81 | acs.org |

| 5 | Ethyl vinyl ether | 8 | 87 | acs.org |

Palladium catalysis is also a cornerstone in the functionalization of allenes and vinyl groups. libretexts.org Palladium-catalyzed carboamination of allenyl ethers using a variety of aryl and heteroaryl halides facilitates sequential C–C and C–N bond formation, resulting in nitrogen-containing benzo-fused rings. researchgate.net These reactions typically proceed through a Pd(II)-catalyzed sequence involving steps like cyclic nucleopalladation and insertion. researchgate.net Similarly, palladium-catalyzed Heck-type reactions have been developed for the regioselective arylation of vinyl ethers, although these are often applied to simpler vinyl ether systems rather than the more complex vinyl allenyl ethers. nih.gov

Gold catalysts are highly effective for activating the π-systems of allenes. unimi.it While often employed in cycloisomerization and rearrangement reactions, gold catalysis can also facilitate coupling processes. acs.orgrsc.org For instance, gold(I) complexes can activate allenes toward intramolecular attack by a tethered alkene, leading to cyclized products. nih.gov

Other organometallic systems have also been utilized. A dual cobalt/chromium catalyst system enables the three-component coupling of aryl iodides, allenes, and aldehydes. beilstein-journals.org In this process, an arylcobalt species is formed, which then undergoes carbocobaltation with the allene to generate a stereo-defined allylcobalt intermediate that subsequently reacts with the aldehyde. beilstein-journals.org While not a direct coupling of a vinyl and allenyl ether, this reaction highlights the utility of organometallic intermediates derived from allenes in C-C bond-forming reactions. beilstein-journals.org

Functional Group Interconversions on Rearranged Products

The rearrangement of vinyl allenyl ethers, most notably through gold(I)-catalyzed Claisen rearrangement, generates synthetically valuable products such as substituted 1,3-dienes and γ,δ-unsaturated carbonyl compounds. rsc.orgredalyc.org These rearranged products serve as versatile platforms for a variety of subsequent functional group interconversions.

A primary product from the gold(I)-catalyzed Claisen rearrangement of allenyl vinyl ethers is a γ,δ-unsaturated aldehyde. rsc.org The aldehyde functionality is amenable to a wide range of standard organic transformations. For example, it can be readily reduced to the corresponding primary alcohol. In a general procedure for the gold-catalyzed rearrangement, the initially formed aldehyde is not isolated but is directly treated with sodium borohydride (B1222165) (NaBH₄) to yield the more stable γ,δ-unsaturated alcohol. acs.orgrsc.org

The diene moiety within the rearranged products is also a key site for further reactions. The conjugated diene system is an ideal substrate for cycloaddition reactions. For instance, 2-siloxyvinylallenes, which are products of the enantioselective reduction and rearrangement of ynenoylsilanes, can participate in Diels-Alder reactions with reactive dienophiles like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). nih.gov This transformation can even be performed in a one-pot operation starting from the ynenoylsilane. nih.gov

The isomerization of the double bonds in the rearranged products represents another class of functional group interconversion. The isomerization of dienyl alcohols, which can be obtained from the reduction of rearranged γ,δ-unsaturated aldehydes, can be catalyzed by superbases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to produce γ,δ-unsaturated ketones via a Current time information in Bangalore, IN.fiveable.me-proton shift. acs.org

The table below summarizes key functional group interconversions performed on the products derived from this compound rearrangements.

| Rearranged Product Type | Reagent/Catalyst | Transformation | Final Product | Reference |

| γ,δ-Unsaturated Aldehyde | NaBH₄ | Carbonyl Reduction | γ,δ-Unsaturated Alcohol | acs.org, rsc.org |

| 2-Siloxyvinylallene (Diene) | PTAD | Diels-Alder Cycloaddition | Cycloadduct | nih.gov |

| Dienyl Alcohol | TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) | Isomerization ( Current time information in Bangalore, IN.fiveable.me-Proton Shift) | γ,δ-Unsaturated Ketone | acs.org |

Catalysis in Vinyl Allenyl Ether Chemistry

Gold Catalysis in Vinyl Allenyl Ether Transformations

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the activation of vinyl allenyl ethers, facilitating a range of transformations. Their strong π-acidic nature allows for the effective activation of the allenyl and vinyl moieties, leading to unique reactivity.

Gold(I)-Catalyzed Claisen Rearrangement

The Gold(I)-catalyzed Claisen rearrangement of vinyl allenyl ethers represents a highly efficient method for the synthesis of substituted 1,3-dienes. nii.ac.jpnih.gov This rsc.orgrsc.org-sigmatropic rearrangement is significantly accelerated in the presence of a gold(I) catalyst. figshare.comacs.org Computational studies using density functional theory (DFT) have shed light on the mechanism of this transformation. The calculations reveal that the lowest energy pathway proceeds through a cation-accelerated oxonia-Claisen rearrangement. figshare.com This pathway originates from the coordination of the gold(I) catalyst to the lone pair of the oxygen atom in the this compound. figshare.comnih.gov

The reaction then proceeds via a dissociative transition state where the cleavage of the C–O bond occurs before the formation of the new C1–C6 bond. figshare.comnih.gov This contrasts with an alternative, less favorable pathway involving the coordination of gold(I) to the vinyl π-system, which forms a more stable but less reactive complex. figshare.com The coordination to the allenyl π-system leads to reactivities that are intermediate between the oxygen and vinyl ether coordination modes. figshare.com

Experimental studies have demonstrated the synthetic utility of this rearrangement. For instance, various substituted 1,3-dienes have been synthesized in excellent yields using gold(I) catalysts. nih.govrsc.org The reaction conditions are typically mild, and the catalyst loadings can be kept low.

| Catalyst | Substrate | Product | Yield (%) | Reference |

| IPrAuCl/AgSbF₆ | Allenyl vinyl ether | Substituted 1,3-diene | Excellent | nih.gov |

| AuClPPh₃/AgSbF₆ | Allenyl vinyl ether | Substituted 1,3-diene | Good | rsc.org |

Role of Gold(I) as an Oxophilic Lewis Acid

In the context of the Claisen rearrangement of vinyl allenyl ethers, gold(I) functions as a potent oxophilic Lewis acid. figshare.comacs.orgnih.gov Its coordination to the oxygen atom of the ether linkage is a key step in the catalytic cycle. This interaction polarizes the C–O bond, facilitating its cleavage and initiating the rearrangement process. figshare.com

DFT calculations have quantified the interaction between the gold(I) center and the oxygen atom, confirming the oxophilic nature of the catalyst in this specific transformation. figshare.com The coordination of gold(I) to the oxygen lone pair leads to a lower energy barrier for the rearrangement compared to the uncatalyzed thermal process. figshare.com This Lewis acidic activation is crucial for the high efficiency and mild reaction conditions observed in the gold(I)-catalyzed Claisen rearrangement of vinyl allenyl ethers.

N-Heterocyclic Carbene Gold Complexes as Catalysts

N-Heterocyclic carbene (NHC) gold(I) complexes have proven to be particularly effective catalysts for the Claisen rearrangement of vinyl allenyl ethers. nii.ac.jpnih.gov These catalysts often exhibit superior activity and selectivity compared to other gold(I) catalysts, such as those with phosphine (B1218219) ligands. nih.govrsc.org

The use of catalysts like (IPr)AuCl (where IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) in combination with a silver salt cocatalyst, such as AgSbF₆, allows the reaction to proceed smoothly, affording the desired 1,3-diene products in excellent yields. nih.gov The enhanced catalytic performance of NHC-gold complexes can be attributed to the strong σ-donating ability of the NHC ligand, which increases the electron density at the gold center and enhances its catalytic activity. A proposed cation-π interaction has also been suggested to play a significant role in influencing the reaction rate. nii.ac.jpnih.gov

The stability and tunable nature of NHC ligands make them highly attractive for designing and optimizing gold catalysts for various transformations involving vinyl allenyl ethers. mdpi.com

Palladium Catalysis

While gold catalysis has been extensively studied for the transformation of vinyl allenyl ethers, the use of palladium catalysts in this specific area is less documented in the reviewed literature. The following sections are based on the general reactivity of palladium catalysts in related systems, as direct examples involving vinyl allenyl ethers for these specific transformations were not prominently found in the initial search results.

Decarboxylative Silylation and Allylation

Palladium-catalyzed decarboxylative reactions are powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the oxidative addition of a palladium(0) species to an allylic or propargylic carbonate or ester, followed by decarboxylation to generate a π-allyl or allenyl-palladium intermediate. This intermediate can then react with a variety of nucleophiles.

In the context of allenic systems, palladium-catalyzed decarboxylative coupling of propargyl esters has been utilized to generate allenyl-palladium intermediates, which can then be coupled with in-situ generated acetylides to form conjugated allenynes. While this demonstrates the feasibility of generating allenyl-palladium species through decarboxylation, specific examples of subsequent silylation or allylation of a this compound substrate via a decarboxylative route were not identified in the provided search results.

Heterogeneous Palladium Catalysis in O-Allylation

Heterogeneous palladium catalysis offers advantages in terms of catalyst recovery and reusability. In the context of O-allylation, heterogeneous palladium catalysts have been employed for the allylation of alcohols. For instance, a palladium complex immobilized on an aluminum-doped mesoporous silica (B1680970) support has shown enhanced catalytic activity for the allylation of dicarbonyl compounds with allylic alcohols. nii.ac.jprsc.org This enhancement is attributed to the dual activation of the allylic alcohol by both the Lewis acidic aluminum sites and the immobilized palladium complex. nii.ac.jprsc.org

While this demonstrates the principle of heterogeneous palladium-catalyzed O-allylation, the direct application of such a system for the O-allylation of allenyl alcohols to specifically form vinyl allenyl ethers is not described in the available literature. The synthesis of vinyl allenyl ethers typically involves other methods.

Rhodium and Iridium Catalysis

Rhodium and iridium complexes have proven to be powerful catalysts for transformations involving vinyl allenyl ethers and their precursors, propargyl vinyl ethers. These catalysts are particularly effective in mediating pericyclic reactions and other rearrangements, often proceeding with high stereoselectivity.

Rhodium(I) catalysts have been instrumental in the stereoselective transformation of propargyl vinyl ethers into functionalized (E,Z)-dienals. This process occurs via a tandem reaction sequence involving a propargyl Claisen rearrangement followed by a stereoselective hydrogen transfer. The initial rearrangement step proceeds through an allene-aldehyde intermediate, which is central to the chemistry of vinyl allenyl ethers.

Computational and experimental studies have shed light on the intricate mechanism of this Rh(I)-catalyzed reaction. The initial conversion of propargyl vinyl ethers to the corresponding allene (B1206475) aldehydes occurs under homogeneous conditions. scandium.orgresearchgate.net The proposed "cyclization-mediated" mechanism is initiated by the coordination of the Rh(I) catalyst to the alkyne moiety of the substrate. scandium.orgresearchgate.net This mechanistic pathway is supported by the observation of only small electronic effects from substituents at the carbinol carbon. researchgate.net Interestingly, the subsequent prototropic rearrangement from the allene-aldehyde to the final dienal product shows characteristics of heterogeneous catalysis, suggesting a change in the nature of the catalytic species during the course of the one-pot reaction. researchgate.net

The reaction tolerates a variety of substituents on the propargyl vinyl ether substrate, including aromatic, tertiary, and alkenyl groups, leading to the corresponding dienals in high yields. researchgate.net

Table 1: Selected Examples of Rh(I)-Catalyzed Transformation of Propargyl Vinyl Ethers

| Entry | Substrate (R group) | Catalyst | Product | Yield (%) | Ref |

| 1 | Phenyl | [Rh(CO)₂Cl]₂ | (2E,4Z)-5-phenylhepta-2,4-dienal | 95 | researchgate.net |

| 2 | 4-Methoxyphenyl | [Rh(CO)₂Cl]₂ | (2E,4Z)-5-(4-methoxyphenyl)hepta-2,4-dienal | 92 | researchgate.net |

| 3 | 4-Nitrophenyl | [Rh(CO)₂Cl]₂ | (2E,4Z)-5-(4-nitrophenyl)hepta-2,4-dienal | 88 | researchgate.net |

| 4 | t-Butyl | [Rh(CO)₂Cl]₂ | (2E,4Z)-5,6,6-trimethylhepta-2,4-dienal | 90 | researchgate.net |

Data compiled from experimental findings reported in the cited literature.

Iridium catalysts are highly effective in promoting wikipedia.orgwikipedia.org-sigmatropic rearrangements, including the Claisen rearrangement of allyl vinyl ethers. While not directly involving vinyl allenyl ethers as substrates, these reactions are pertinent as they often proceed through analogous transition states and showcase the utility of iridium in C-C bond formation. Iridium(I) complexes can catalyze the isomerization of bis(allyl) ethers to generate allyl vinyl ethers in situ, which then undergo a highly stereoselective Claisen rearrangement upon heating. mdpi.com This isomerization-Claisen rearrangement (ICR) strategy provides a powerful method for the diastereoselective synthesis of syn-2,3-dialkyl-4-pentenal derivatives. mdpi.com

Furthermore, iridium catalysts have been employed in the transvinylation of alcohols with vinyl acetates to produce vinyl ethers, which are key precursors for Claisen rearrangements. The use of iridium complexes in these reactions is advantageous due to the low catalyst loadings and mild reaction conditions required. nih.gov

In the context of allene chemistry, iridium catalysis has been utilized for the enantioselective functionalization of molecules containing allene moieties, highlighting the potential for developing asymmetric transformations of vinyl allenyl ethers. For instance, iridium-catalyzed enantioselective allylation reactions have been developed for a variety of nucleophiles, demonstrating the versatility of these catalytic systems.

Other Transition Metal Catalysis (e.g., Nickel, Copper, Scandium, Magnesium)

Beyond rhodium and iridium, a variety of other transition metals, as well as scandium and magnesium, have been shown to catalyze important transformations in the realm of vinyl and allenyl ether chemistry.

A notable example is the Nickel-catalyzed asymmetric Claisen rearrangement of allenyl vinyl ethers. This reaction provides a valuable route to chiral 1,3-dienyl-substituted quaternary carbon stereocenters. The use of a Nickel–N,N′-dioxide catalyst system has been shown to effectively promote this transformation, yielding the corresponding dienyl products in high yields and with excellent enantioselectivities. mdpi.com

Copper catalysts have been employed in the cross-coupling of vinyl halides with phenols to generate aryl vinyl ethers, demonstrating their utility in the synthesis of vinyl ether precursors. nih.gov These reactions, often utilizing a CuI/ligand system, proceed under mild conditions with good functional group tolerance and stereospecificity. nih.gov Additionally, copper-catalyzed borylallylation of vinyl arenes has been reported, showcasing the ability of copper to facilitate the addition of both a boryl and an allyl group across a double bond. rsc.org

Scandium triflate (Sc(OTf)₃) is a versatile Lewis acid catalyst that has found broad application in organic synthesis, including in Diels-Alder reactions and reductive etherifications. researchgate.netwikipedia.org While specific applications in this compound chemistry are not extensively documented, its strong Lewis acidity and ability to activate carbonyls and other functional groups suggest its potential for catalyzing rearrangements and other transformations of these substrates. researchgate.net Scandium catalysts, often in conjunction with chiral ligands, have been used in a variety of enantioselective reactions, including Michael additions to enynes to prepare chiral allenes. nih.gov

Magnesium -based catalysts, while less common in this specific context, have been used for reactions such as the enantioselective hydroamination of vinyl arenes. Organomagnesium reagents are also fundamental in the Doering-LaFlamme allene synthesis, which proceeds via the rearrangement of cyclopropylidene carbenes/carbenoids generated from gem-dihalocyclopropanes and metallic magnesium or organolithium compounds. mdpi.com

Lewis Acid and Brønsted Acid Catalysis

Acid catalysis plays a crucial role in mediating the reactions of vinyl allenyl ethers and related compounds. Both Lewis and Brønsted acids can activate the substrates towards rearrangement and other transformations.

Lewis acids are particularly effective catalysts for the Claisen rearrangement. They can be broadly categorized into two groups: hard Lewis acids that coordinate to the oxygen atom of the ether, and soft Lewis acids that coordinate to the π-bonds. nih.gov Gold(I) complexes, for example, can act as soft Lewis acids, coordinating to the alkyne of propargyl vinyl ethers or the allene of allenyl vinyl ethers. nih.gov However, computational studies on the gold(I)-catalyzed wikipedia.orgwikipedia.org sigmatropic rearrangement of allenyl vinyl ethers suggest that the lowest energy pathway involves coordination of the gold(I) to the ether oxygen, acting as an oxophilic Lewis acid. This coordination facilitates a cation-accelerated oxonia Claisen rearrangement. Other Lewis acids, such as Hg²⁺, have also been used to catalyze the formation of allyl vinyl ethers from allyl alcohols and ethyl vinyl ether, which then undergo Claisen rearrangement. nih.gov

Brønsted acids can also catalyze reactions of vinyl ethers. For instance, a metal-free, one-pot, regioselective multicomponent hydroamidation of vinyl ethers has been developed using a Brønsted acid organocatalyst. This method allows for the synthesis of α-oxygenated amides under mild conditions. In the synthesis of γ,δ-unsaturated esters via the Claisen rearrangement, weak acids like propionic acid have been used to catalyze the reaction between an allyl alcohol and a methyl orthoacetate. nih.gov Furthermore, Brønsted acids have been employed in the stereoselective polymerization of vinyl ethers, where a chiral conjugate base directs the stereochemistry of monomer addition.

Organocatalysis in this compound Reactions

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and its principles have been applied to reactions involving vinyl ethers. While specific examples focusing on vinyl allenyl ethers are still emerging, the application of organocatalysts to the synthesis and transformation of vinyl ethers highlights the potential of this approach.

A notable example is the organocatalytic multicomponent synthesis of conjugated cyanomethyl vinyl ethers. This reaction involves the cyanovinylation of aldehydes using acetone (B3395972) cyanohydrin as the cyanide source and methyl propiolate as the vinyl component. The reaction is efficiently catalyzed by a small amount (2.5 mol%) of N-methyl morpholine, a simple tertiary amine. This process is highly tolerant of a wide range of aldehydes (aliphatic, aromatic, and heteroaromatic) and proceeds with high yields and a preference for the E-isomer.

Table 2: Organocatalytic Synthesis of Conjugated Cyanomethyl Vinyl Ethers

| Entry | Aldehyde | Catalyst | Product | Yield (%) | E/Z ratio | Ref |

| 1 | Benzaldehyde | N-Methyl Morpholine | Methyl 3-(cyanomethoxy)-3-phenylacrylate | 98 | 2.5:1 | |

| 2 | 4-Chlorobenzaldehyde | N-Methyl Morpholine | Methyl 3-(4-chlorophenyl)-3-(cyanomethoxy)acrylate | 99 | 2.5:1 | |

| 3 | 2-Naphthaldehyde | N-Methyl Morpholine | Methyl 3-(cyanomethoxy)-3-(naphthalen-2-yl)acrylate | 99 | 2.5:1 | |

| 4 | Cyclohexanecarbaldehyde | N-Methyl Morpholine | Methyl 3-(cyclohexyl)-3-(cyanomethoxy)acrylate | 85 | 3:1 |

Data compiled from experimental findings reported in the cited literature.

The success of organocatalysis in related areas, such as the Cope rearrangement, suggests that similar strategies could be developed for the stereoselective rearrangement of vinyl allenyl ethers. The ability of organocatalysts to activate substrates through various modes, such as iminium and enamine formation, opens up new avenues for controlling the reactivity and stereochemical outcome of reactions involving these versatile substrates.

Stereochemical Control in Transformations Involving Vinyl Allenyl Ethers

Chirality Transfer in Pericyclic Reactions of Vinyl Allenyl Ethers

Axial Chirality Generation from Central Chirality

The conversion of central chirality in a precursor molecule to axial chirality in the resulting allene (B1206475) is a powerful strategy in asymmetric synthesis. In the context of vinyl allenyl ethers, this is often achieved through rearrangements of enantiomerically enriched propargyl vinyl ethers.

A notable example is the gold(I)-catalyzed cycloisomerization of enantiomerically pure or enriched propargyl vinyl ethers. nih.govacs.org This reaction proceeds with a complete central-to-axial-to-central chirality transfer, yielding five-, six-, and seven-membered ring-fused cyclopentadienes with high enantiomeric excess (85–99% ee). nih.govacs.org The process begins with a acs.orgacs.org-sigmatropic rearrangement (Claisen rearrangement) of the propargyl vinyl ether, where the central chirality of the propargyl alcohol moiety is transferred to the allenyl intermediate, creating axial chirality. nih.govacs.org This initial chirality transfer has been demonstrated to be efficient in various systems. nih.gov

The following table summarizes selected examples of axial chirality generation from central chirality in transformations involving vinyl allenyl ether intermediates.

| Starting Material (Propargyl Vinyl Ether) | Catalyst/Conditions | Intermediate (this compound) | Final Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Enantioenriched propargyl vinyl ethers | Au(I) catalysis | Chiral allene | Ring-fused cyclopentadienes | 85–99% | nih.govacs.org |

| Propargyl substituted indoles | Pd complexes with BINAP | β-substituted allenyl carbonyls | Allenyl oxindoles | 96–98% | nih.gov |

| Propargylic difluorides | Copper(I) chloride with a chiral ligand | Axially chiral, tetrasubstituted monofluoroallenes | Not applicable (direct formation) | 82–98% | nih.gov |

Transmission of Chirality along Carbon Chains

The transmission of chirality along a carbon chain is a key feature of reactions involving vinyl allenyl ethers, particularly in domino or tandem reaction sequences. Once axial chirality is established in the allene, it can effectively direct the stereochemistry of subsequent bond-forming events, leading to the creation of new stereocenters with high levels of control.

In the gold(I)-catalyzed cycloisomerization of propargyl vinyl ethers, the axial chirality of the allene intermediate is transferred to the newly formed stereocenters in the cyclopentadiene (B3395910) product. nih.govacs.org This process is referred to as an axial-to-central chirality transfer. researchgate.net The efficiency of this transfer is attributed to the formation of a nonplanar σ-Au(I)-pentadienyl cation intermediate with a helical configuration, which undergoes a rapid 4π-electrocyclization. nih.govacs.org This swift cyclization prevents racemization of the allene and ensures the high fidelity of the chirality transfer. acs.org

Research has also demonstrated efficient center-to-axis-to-center chirality transfer in gold(I)-catalyzed cycloisomerizations of other propargylic systems, such as propargyl acetates, which proceed through chiral allene intermediates. nih.govacs.org The ability of allenes to act as chiral templates is a recurring theme in these transformations. sci-hub.se

The following table provides examples of chirality transmission in reactions involving this compound intermediates.

| Reaction Type | Starting Material | Chiral Intermediate | Final Product | Key Stereochemical Event | Reference |

|---|---|---|---|---|---|

| Au(I)-catalyzed cycloisomerization | Enantioenriched propargyl vinyl ethers | Axially chiral allene | Enantioenriched cyclopentadienes | Complete central-to-axial-to-central chirality transfer | nih.govacs.org |

| Au(I)-catalyzed cycloisomerization | Substituted propargyl acetates | Chiral allenes | Complex polycyclic compounds | Center-to-axis-to-center chirality transfer | nih.govacs.org |

| Copper(I)-catalyzed propargylic substitution | Enantioenriched propargylic systems | Not specified | γ-substituted products | Excellent central-to-axial chirality transfer | organic-chemistry.org |

Stereochemical Models and Rationalization of Selectivity

Understanding the origins of stereoselectivity in reactions of vinyl allenyl ethers is crucial for the rational design of new synthetic methods. Stereochemical models, often supported by computational studies, provide valuable insights into the transition states that govern the stereochemical outcome of these transformations.

In the context of the Claisen rearrangement of allyl vinyl ethers, the reaction is known to proceed preferentially through a chair-like transition state. organic-chemistry.org This model successfully predicts the high optical purity of products derived from chiral, enantiomerically enriched starting materials. organic-chemistry.org While a boat transition state is also possible, it often leads to side products. organic-chemistry.org

For metal-catalyzed rearrangements, the coordination of the metal to the substrate plays a pivotal role in determining the reaction pathway and stereoselectivity. acs.org In the palladium-catalyzed Saucy-Marbet Claisen rearrangement of propargyl ethers to form β-substituted allenyl carbonyls, stereochemical models have been proposed to explain the observed enantioselectivity. nih.gov Inspection of these models revealed that steric interactions between the ester group, which is influenced by the catalyst, and the terminal substituents on the alkyne destabilize the less favorable reaction pathway. nih.gov This rationalization is supported by the observation of very high levels of enantioselection with bulky ortho-substituted aryl groups on the alkyne. nih.gov

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable tools for rationalizing selectivity. nih.gov In the gold(I)-catalyzed cycloisomerization of propargyl vinyl ethers, DFT calculations have been instrumental in elucidating the role of the nonplanar σ-Au(I)-pentadienyl cation intermediate in ensuring complete chirality transfer. nih.govacs.org These calculations show that the helical configuration of this intermediate directs the subsequent cyclization, preventing any loss of optical purity. nih.govacs.org

Similarly, in the palladium-catalyzed arylation of vinyl ethers, DFT studies have provided insight into the factors that control regioselectivity. nih.govicm.edu.pl These studies have shown that the electronic and steric properties of the phosphine (B1218219) ligand, as well as the nature of the palladium source and the aryl halide, are key determinants of the reaction's outcome. nih.govicm.edu.plnih.gov

The following table presents a summary of stereochemical models and the rationalization of selectivity in relevant reactions.

| Reaction | Proposed Model/Rationalization | Key Factors Influencing Selectivity | Supporting Evidence | Reference |

|---|---|---|---|---|

| Claisen Rearrangement of Allyl Vinyl Ethers | Preferential chair-like transition state | Conformation of the six-membered transition state | High optical purity of products from chiral starting materials | organic-chemistry.org |

| Pd-catalyzed Saucy-Marbet Claisen Rearrangement | Steric interactions in the transition state between the ester group and alkyne substituents | Size of the alkyne's terminal substituent, catalyst-ligand complex | High enantioselectivity with bulky ortho-substituted aryl groups | nih.gov |

| Au(I)-catalyzed Cycloisomerization of Propargyl Vinyl Ethers | Formation of a nonplanar, helical σ-Au(I)-pentadienyl cation intermediate | Rapid cyclization of the helical intermediate preventing racemization | DFT calculations, complete chirality transfer observed experimentally | nih.govacs.org |

| Pd-catalyzed Arylation of Vinyl Ethers | Ligand-driven selectivity; electronic and steric influence of the phosphine ligand | Palladium source, ligand, base, aryl halide | DFT calculations | nih.govicm.edu.plnih.gov |

| Chiral Phosphoric Acid-Catalyzed Aldol-Type Reactions with Vinyl Ethers | Conia-ene-type cyclic transition state with dicoordinating hydrogen bonds | Steric repulsion between the azlactone substituent and the catalyst's binaphthyl backbone | DFT calculations | researchgate.net |

Applications of Vinyl Allenyl Ethers As Key Intermediates in Complex Organic Synthesis

Construction of Quaternary Carbon Stereocenters

The creation of all-carbon quaternary stereocenters—a carbon atom bonded to four distinct carbon substituents—is a significant challenge in organic synthesis due to the steric hindrance involved. The fiveable.mefiveable.me-sigmatropic rearrangement of allenyl vinyl ethers, a variant of the Claisen rearrangement, provides a powerful and stereoselective method for accessing these sterically congested centers. nih.govresearchgate.net

Catalytic asymmetric Claisen rearrangements have been developed to achieve high enantioselectivity. For instance, chiral N,N'-dioxide/Ni(II) complexes have been successfully employed to catalyze the rearrangement of O-propargyl β-ketoesters, which generate allenyl-substituted all-carbon quaternary β-ketoesters with excellent yields and enantioselectivities (up to 99% ee). researchgate.net This methodology is effective for a wide range of substrates. researchgate.net Similarly, the dearomatization Claisen rearrangement of allyl furyl ethers can produce adjacent quaternary–quaternary stereocenters, a particularly challenging synthetic target. rsc.org

The reaction conditions can be tuned to control the stereochemical outcome. Dianionic Ireland-Claisen rearrangements of chiral α-methyl-β-hydroxy allylic esters have been shown to proceed with high diastereoselectivity, yielding products with three contiguous stereocenters, including a quaternary one. researchgate.net Furthermore, strategies have been developed to introduce transient conformational stability in simple cyclic allyl vinyl ethers, enabling the Claisen rearrangement to proceed diastereoselectively for the formation of quaternary centers in monocyclic systems. nih.gov

| Catalyst System | Substrate Type | Product | Enantioselectivity (ee) | Diastereoselectivity (d.r.) | Reference |

| Chiral N,N'-dioxide/Ni(II) | O-propargyl β-ketoesters | Allenyl-substituted quaternary β-ketoesters | Up to 99% | Up to 99:1 | researchgate.net |

| Chiral N,N'-dioxide/Ni(II) | O-allyl β-ketoesters | Allyl-substituted quaternary β-ketoesters | Up to 99% | - | researchgate.net |

| Chiral Guanidinium Ion | Ester-substituted allyl vinyl ethers | Branched 1,3-butadienyl substituted β-ketoesters | Up to 99% | - | researchgate.net |

| Bis(oxazoline)-Cu(II) | 2-ester substituted allyl vinyl ethers | α-allyl carbonyl compounds | - | - | rsc.org |

Synthesis of Conjugated 1,3-Dienes and Polyenes

Conjugated dienes and polyenes are fundamental structural motifs in numerous natural products and are valuable intermediates in transformations like the Diels-Alder reaction. rsc.org The gold(I)-catalyzed Claisen rearrangement of allenyl vinyl ethers has been established as an efficient method for synthesizing substituted 1,3-dienes. rsc.orgrsc.orgnih.gov

Research has shown that N-heterocyclic carbene gold chloride catalysts, such as (IPrAuCl), are particularly effective, affording the desired fiveable.mefiveable.me-rearranged product in high yields and with excellent regioselectivity. rsc.orgnih.gov The mechanism is believed to involve a cation-π interaction, which plays a significant role in influencing the reaction rate. rsc.orgnih.gov This method is applicable to a range of allenyl vinyl ether substrates, providing access to 1,3-dienes with various substitution patterns. rsc.org

In a related transformation, a rhodium(I)-catalyzed propargyl Claisen rearrangement followed by a stereoselective hydrogen transfer allows for the synthesis of functionalized (E,Z) dienals from propargyl vinyl ethers. organic-chemistry.org This highlights the versatility of sigmatropic rearrangements of allene- and alkyne-containing ethers for accessing diverse diene structures.

| Catalyst / Reagent | Substrate | Product Type | Key Features | Reference |

| IPrAuCl / AgSbF₆ | Allenyl vinyl ethers | Substituted 1,3-dienes | High regioselectivity, excellent yields | rsc.orgnih.gov |

| Rh(I) catalyst | Propargyl vinyl ethers | (E,Z) Dienals | Tandem rearrangement-hydrogen transfer | organic-chemistry.org |

| Pd(OAc)₂ / LiBr | Acetylated α-allenic alcohols | (Z,E)-2-bromo-1,3-dienes | Excellent diastereoselectivity | organic-chemistry.org |

Formation of γ,δ-Unsaturated Carbonyl Compounds (Aldehydes, Ketones, Esters, Amides)

The classic outcome of the fiveable.mefiveable.me-sigmatropic rearrangement of allyl and allenyl vinyl ethers is the formation of γ,δ-unsaturated carbonyl compounds. fiveable.menumberanalytics.com This transformation is a reliable method for carbon-carbon bond formation and has been widely applied in organic synthesis. redalyc.org

The reaction can be initiated thermally or with the aid of a catalyst. organic-chemistry.org For instance, heating an allyl vinyl ether leads to its conversion into an unsaturated aldehyde or ketone. libretexts.org Iridium complexes have been shown to catalyze the rearrangement of allyl homoallyl ethers to γ,δ-unsaturated aldehydes. organic-chemistry.orgorgsyn.org This process often involves the in situ formation of the key allyl vinyl ether intermediate from an allyl alcohol and a vinyl ether or acetate (B1210297), followed by the rearrangement. orgsyn.org

The scope of this reaction is broad, allowing for the synthesis of not only aldehydes and ketones but also γ,δ-unsaturated esters and amides, depending on the substituents on the vinyl ether starting material. redalyc.org For example, the reaction of an allyl alcohol with 2-methoxy-3-methyl-1,3-butadiene can yield a γ,δ-unsaturated ketone directly, without isolation of the intermediate ether. redalyc.org The hydrolysis of the initially formed rearranged products can also be a key step in obtaining the final carbonyl compound. google.comgoogle.com

| Reaction Type | Substrate(s) | Product | Catalyst/Conditions | Reference |

| Thermal Claisen Rearrangement | Allyl vinyl ether | γ,δ-Unsaturated aldehyde/ketone | Heat | libretexts.org |

| Iridium-Catalyzed Rearrangement | Allyl homoallyl ether | γ,δ-Unsaturated aldehyde | [IrCl(cod)]₂ | orgsyn.org |

| One-Pot Synthesis | Allyl alcohol + Isopropenyl acetate | γ,δ-Unsaturated ketone | [IrCl(cod)]₂, Cs₂CO₃, Heat | orgsyn.org |

| Acid-Catalyzed Condensation/Pyrolysis | Allyl alcohol + Ethyl vinyl ether | γ,δ-Unsaturated aldehyde | Hg²⁺, Heat | redalyc.org |

| Gold(I)-Catalyzed Rearrangement | Propargylic vinyl ether | Homoallenic aldehyde | Gold(I) catalyst | rsc.org |

Synthesis of Spirocyclic Systems and Heterocycles

Vinyl allenyl ethers and their propargyl precursors are valuable substrates for constructing complex cyclic structures, including spirocycles and various heterocycles. Spirocyclic ethers, which are motifs found in several bioactive compounds, can be synthesized via enantioselective copper-catalyzed carboetherification of certain alkenols, forming the spirocyclic core and a fully substituted chiral carbon center in a single step. nih.gov A tandem Saucy-Marbet Claisen rearrangement of propargyl ethers can give rise to spirocyclic lactones, creating a new quaternary center in the process. nih.gov

Propargyl vinyl ethers are particularly useful for synthesizing heterocycles. researchgate.net Depending on the catalyst and reaction conditions, these substrates can be converted into a diverse range of heterocyclic scaffolds such as furans, pyrroles, and dihydropyrans. researchgate.net For example, gold(I) or silver catalysis can trigger a propargyl-Claisen rearrangement followed by a cyclocondensation or cycloisomerization cascade to yield substituted furans. researchgate.net Similarly, allenylcarbonyl intermediates generated from the initial rearrangement can be trapped to form pyrroles. researchgate.net Walsh and coworkers have demonstrated a method to access functionalized benzofuran (B130515) derivatives from 2-iodo aryl allenyl ethers and ketimines via a single-electron-transfer/radical cyclization/coupling sequence. researchgate.net

| Substrate Type | Product Type | Method/Catalyst | Key Features | Reference |

| Propargyl ethers | Spirocyclic lactones | Asymmetric Saucy-Marbet Claisen Rearrangement | Forms quaternary spiro-center | nih.gov |

| Propargyl vinyl ethers | Furans, Pyrroles, Dihydropyrans | Transition-metal catalysis (Au, Ag) or thermal | Diversity-oriented synthesis | researchgate.net |

| 2-Iodo aryl allenyl ethers + Ketimines | Benzofuran derivatives | LiHMDS | Radical cyclization cascade | researchgate.net |

| 1,1-Disubstituted alkenols | Spirocyclic ethers | Copper-catalyzed carboetherification | Enantioselective, forms two rings | nih.gov |

Applications in Formal Synthesis of Natural Products and Bioactive Molecule Precursors

The strategic use of vinyl allenyl ether rearrangements has been instrumental in the synthesis of precursors for complex natural products and medicinally relevant molecules. redalyc.org The ability to construct stereochemically rich and functionally dense structures makes this methodology highly valuable in total synthesis.

One notable example is the synthesis of methyl santolinate, an irregular monoterpene. bolivianchemistryjournal.org An ester enolate Claisen rearrangement, a variation of the classic reaction, is employed as the key step to stereocontrolled synthesis. The reaction of a propionate (B1217596) ester generates a Z-ketene acetal (B89532) intermediate, which then rearranges to form the core structure of methyl santolinate. bolivianchemistryjournal.org

The amination of allenyl ethers, enabled by copper/Lewis acid synergistic catalysis, provides direct access to functionalized Z-oxalylamines and E-halogenated oxalylamines. nih.gov These products are valuable synthons, and the method has been applied to the late-stage functionalization of bioactive molecules and the construction of drug molecules, demonstrating its utility in medicinal chemistry. nih.gov Furthermore, the rearrangement of propargyl ethers has been used to create allenyl- or allyl-substituted β-ketoesters, which are precursors for a variety of complex molecules, including potential building blocks for garsubellin A. researchgate.net

| Target/Precursor | Key Reaction | Substrate | Significance | Reference |

| Methyl Santolinate | Ester Enolate Claisen Rearrangement | Propionate ester | Stereocontrolled synthesis of an irregular monoterpene | bolivianchemistryjournal.org |

| Precursors for Garsubellin A | Asymmetric Claisen Rearrangement | O-propargyl β-ketoester | Construction of enantioenriched α-prenyl cyclohexenone intermediate | researchgate.net |

| Functionalized Oxalylamines (Drug Precursors) | Amination of Allenyl Ethers | Allenyl ether | Access to valuable synthons for drug molecules | nih.gov |

| Precursors to Taxane (B156437) Derivatives | Isomerization/[2+2] Cycloaddition/Cope Rearrangement | Enantioenriched propargyl ether | Formation of a complex cyclic ether from an allenyl ether intermediate | nih.gov |

Development of Domino and Cascade Methodologies